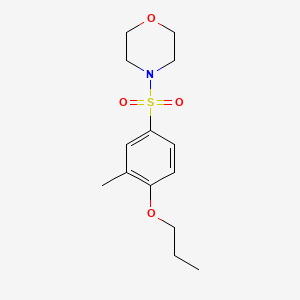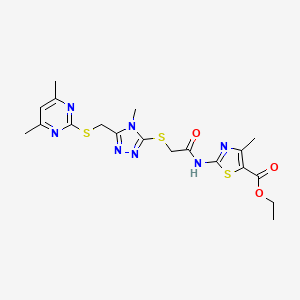![molecular formula C19H18N4O3 B2472510 4-(4-hydroxyphényl)-1-méthyl-6-(pyridin-3-ylméthyl)-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203380-45-3](/img/structure/B2472510.png)
4-(4-hydroxyphényl)-1-méthyl-6-(pyridin-3-ylméthyl)-3,4,6,7-tétrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer : Inhibition de la CDK2
La CDK2 (cycline-dépendante kinase 2) est une cible attrayante pour la thérapie du cancer. Les chercheurs ont conçu un nouvel ensemble de petites molécules basées sur les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Ces composés ont été synthétisés en tant qu'inhibiteurs de la CDK2. Notamment, la plupart de ces molécules ont démontré une activité cytotoxique significative contre les lignées cellulaires cancéreuses, notamment MCF-7, HCT-116 et HepG-2. Plus précisément, les composés 14 et 15 ont présenté les meilleures activités cytotoxiques sur les trois lignées cellulaires .
Propriétés antimicrobiennes et antitumorales
Les composés hétérocycliques fusionnés à base de pyridopyrimidine, y compris les dérivés de notre composé d'intérêt, ont été étudiés pour leurs propriétés antimicrobiennes et antitumorales. Ces composés jouent un rôle crucial dans l'inhibition de diverses cibles biologiques, ce qui en fait des candidats potentiels pour le développement de médicaments .
Activité antifolate et suppression des cellules cancéreuses
Le médicament à base de pyridopyrimidine inhibe la dihydrofolate réductase (DHFR) avec une forte affinité. En réduisant la disponibilité du tétrahydrofolate nécessaire à la synthèse de l'ARN et de l'ADN, il stoppe efficacement la croissance des cellules cancéreuses. Ce mécanisme conduit à la mort cellulaire et est prometteur pour le traitement du cancer .
Synthèse douce de pyrimidines fonctionnellement vitales
Les chercheurs ont rapporté une synthèse efficace et douce de pyrimidines fonctionnellement importantes utilisant une annulation [3 + 3] facilitée par le 4-HO-TEMPO d'amides de qualité commerciale avec des cétones saturées sous catalyse au Cu. Cette méthode fournit une voie précieuse pour accéder aux dérivés de la pyrimidine .
Double activité contre les lignées cellulaires et la CDK2
Le composé 14, dérivé de notre composé d'intérêt, a présenté une activité double puissante contre les lignées cellulaires cancéreuses et la CDK2. Il a significativement modifié la progression du cycle cellulaire et induit l'apoptose dans les cellules HCT. Des investigations supplémentaires sont nécessaires pour explorer son plein potentiel .
Autres applications potentielles
Bien que les domaines ci-dessus mettent en évidence les applications principales du composé, la recherche en cours peut révéler des utilisations supplémentaires, telles que des propriétés anti-inflammatoires, antioxydantes ou antivirales.
En résumé, ce composé intrigant est prometteur dans divers domaines scientifiques, de la thérapie du cancer aux applications antimicrobiennes. Sa structure unique et ses effets multiformes en font un sujet d'étude passionnant pour les chercheurs du monde entier. 🌟
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that the compound may interact with its target to disrupt its normal function, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may have cytotoxic activities .
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOENBFGDCLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
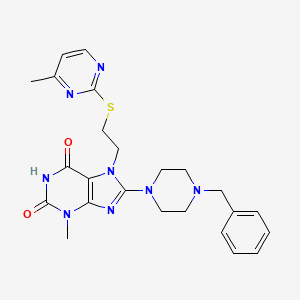
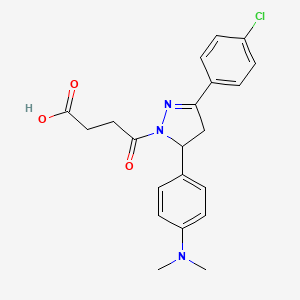
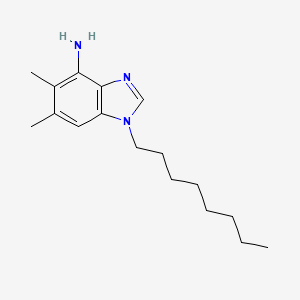
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
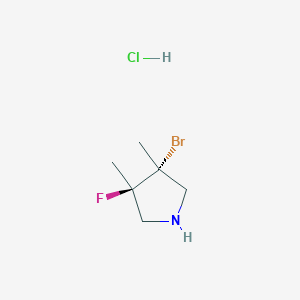
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B2472436.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2472438.png)
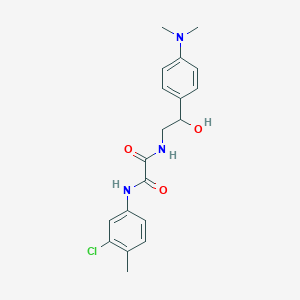
![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)

![methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2472444.png)
